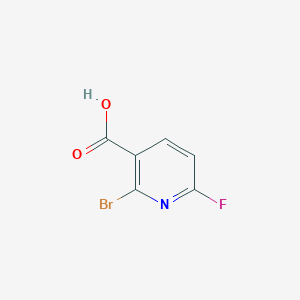

2-Bromo-6-fluoronicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYGNMXTCWUQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266694 | |

| Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-31-6 | |

| Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluoro-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Development of Synthetic Routes for 2-Bromo-6-fluoronicotinic Acid

The preparation of this compound can be achieved through several strategic pathways, each leveraging different principles of organic synthesis to achieve the desired substitution pattern on the pyridine (B92270) core.

Selective Halogenation Approaches on Pyridine Precursors

The direct and selective introduction of halogen atoms onto a pyridine ring is a fundamental strategy in heterocyclic chemistry. Electrophilic aromatic substitution on the pyridine ring typically requires harsh conditions and often leads to substitution at the 3-position. nih.gov Therefore, more sophisticated methods are required for selective 2- and 6-position functionalization.

Strategies for selective halogenation often involve the activation of the pyridine ring. For instance, the formation of pyridine N-oxides can direct halogenation to the 2-position. nih.gov Another modern approach involves the use of specially designed phosphine (B1218219) reagents that can facilitate selective chlorination and bromination of complex pyridine-containing molecules. nih.gov Oxidative fluorination using high-oxidation-state transition metals like nickel or silver can also selectively introduce a fluorine atom at the 2-position of the pyridine ring. researchgate.net While a direct, one-pot sequential halogenation of a simple pyridine precursor to yield this compound is challenging due to regioselectivity issues, these methods form the basis for multi-step strategies where a pre-functionalized pyridine is selectively halogenated.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of highly functionalized heteroaromatics. acs.org This strategy is particularly effective for introducing fluorine atoms onto electron-deficient rings. In the context of this compound synthesis, a key step can involve the displacement of a suitable leaving group by a fluoride (B91410) ion.

A documented synthetic approach utilizes a 6-bromonicotinate ester as a precursor. google.com The bromine atom and the ester group activate the pyridine ring for nucleophilic attack. The fluorination is accomplished by treating the 6-bromonicotinate with a fluoride source, such as anhydrous tetramethylammonium (B1211777) fluoride. google.com The reaction is typically heated to drive the substitution, after which hydrolysis of the ester group yields the final carboxylic acid. google.com The success of this SNAr reaction relies on the electron-withdrawing nature of the existing substituents, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Such nucleophilic substitution reactions are a cornerstone in the synthesis of fluorinated pharmaceuticals and agrochemicals. acs.orgnih.gov

Application of Organometallic Reagents in Directed Synthesis

Organometallic reagents, such as Grignard and organolithium compounds, offer unparalleled control in the regioselective functionalization of aromatic and heteroaromatic rings. libretexts.orgresearchgate.net A patented method for preparing a key precursor to this compound begins with 2,5-dibromopyridine. google.com

In this process, a selective Grignard exchange is performed using isopropyl magnesium chloride. google.com The magnesium selectively replaces the bromine atom at the 5-position, which is more susceptible to this exchange, forming a pyridyl Grignard reagent. This organometallic intermediate is then trapped with an electrophile like a chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc2O) to introduce the carboxylate group at the 3-position (which was the 5-position of the starting material), yielding a 6-bromonicotinate with high selectivity. google.com This sequence demonstrates the power of organometallic chemistry to precisely construct the required substitution pattern before subsequent functionalization, such as the nucleophilic fluorination described previously.

Table 1: Example Synthetic Route via Organometallic and SNAr Strategy This table summarizes a multi-step synthesis based on a described method. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2,5-Dibromopyridine | i-PrMgCl, Catalyst, THF | 2-Bromo-5-pyridylmagnesium chloride | Selective Grignard Formation |

| 2 | 2-Bromo-5-pyridylmagnesium chloride | Chloroformate or Boc2O | 6-Bromonicotinate ester | Carboxylation |

| 3 | 6-Bromonicotinate ester | Anhydrous (CH3)4NF | 6-Fluoro-2-bromonicotinate ester | Nucleophilic Fluorination (SNAr) |

| 4 | 6-Fluoro-2-bromonicotinate ester | Acid or Base | This compound | Hydrolysis |

Advanced Synthetic Transformations and Catalysis

With its array of functional groups, this compound is an ideal substrate for further diversification using modern catalytic methods. The distinct reactivity of the bromo, fluoro, and carboxyl groups allows for selective modifications.

Transition Metal-Catalyzed Coupling Reactions of this compound (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the 2-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. smolecule.com These reactions are fundamental for constructing carbon-carbon bonds. eie.gr

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the organohalide with an organoboron compound (boronic acid or ester). libretexts.org this compound can react with various aryl or vinyl boronic acids to generate 2-aryl or 2-vinyl-6-fluoronicotinic acid derivatives. libretexts.orgambeed.com The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base in a suitable solvent mixture. nih.gov The greater reactivity of the C-Br bond compared to the C-F bond ensures that the coupling occurs selectively at the 2-position.

Heck Reaction: The Heck reaction couples the halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgdiva-portal.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield the corresponding 2-alkenyl-6-fluoronicotinic acid derivative. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. fu-berlin.de

These coupling reactions significantly expand the molecular complexity that can be built upon the this compound scaffold.

Table 2: Typical Conditions for Transition Metal-Catalyzed Coupling Reactions This table presents generalized conditions for Suzuki-Miyaura and Heck reactions applicable to substrates like this compound.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2, Pd2(dba)3, or Pd(PPh3)4 | PPh3, SPhos, XPhos | K2CO3, K3PO4, Cs2CO3 | Dioxane/H2O, Toluene, DMF | 60-110 °C |

| Heck | Pd(OAc)2, PdCl2 | PPh3, P(o-tol)3, Xantphos | Et3N, K2CO3, NaOAc | DMF, NMP, Toluene | 80-140 °C |

Exploration of Regioselective Functionalization and Derivatization

Beyond cross-coupling at the C-Br bond, the other functional groups on this compound allow for a range of regioselective transformations.

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into other functionalities. Esterification can be performed by reacting with an alcohol under acidic conditions. smolecule.com Amide formation is also a common transformation, achieved by activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with an amine. sci-hub.se These modifications can be used to attach other molecular fragments or to modulate the compound's physicochemical properties.

Nucleophilic Substitution of Fluorine: While the bromine is more reactive in palladium-catalyzed couplings, the fluorine atom at the 6-position can be displaced via nucleophilic aromatic substitution (SNAr). smolecule.com This typically requires harsher conditions (higher temperatures) or stronger nucleophiles compared to the displacement of chlorine or bromine. This differential reactivity allows for sequential functionalization, where the C-Br bond is first modified via a coupling reaction, followed by substitution of the C-F bond.

Further Ring Functionalization: Although the ring is already substituted, it is sometimes possible to introduce additional groups through methods like directed metalation, if a suitable directing group is present and the electronic nature of the ring allows it. However, the existing electron-withdrawing groups make further electrophilic substitution highly unlikely.

The ability to selectively manipulate each of the three functional sites makes this compound a highly valuable and versatile platform for the synthesis of complex, functionalized pyridine derivatives.

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of this compound and its precursors is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. While direct literature on the green synthesis of this compound is specific, the principles are broadly applied to the synthesis of related nicotinic acid derivatives, suggesting analogous applications. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and biocatalysis.

One of the primary focuses of green chemistry is the replacement of hazardous solvents. Traditional methods for synthesizing nicotinic acid derivatives often employ polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are known for their toxicity. researchgate.net A greener alternative that has been explored is the use of Cyrene™, a bio-based solvent, which has been successfully used in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. researchgate.net This approach not only avoids toxic solvents but can also simplify purification processes due to the high water solubility of Cyrene™. researchgate.net

Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. The synthesis of 2-(arylamino)nicotinic acid derivatives, for instance, has been achieved by reacting 2-chloronicotinic acid with various anilines without any solvent. d-nb.inforesearchgate.net This method offers several advantages, including reduced waste, lower costs, and often shorter reaction times with excellent yields. d-nb.info The use of a mild and inexpensive catalyst like boric acid can further enhance the green credentials of such solvent-free syntheses. d-nb.info

Biocatalysis offers a highly efficient and environmentally friendly route to nicotinic acids. The enzymatic hydrolysis of 3-cyanopyridine (B1664610) to nicotinic acid using nitrilase from microorganisms like Gordonia terrae is a well-established green process. nih.gov This method avoids the harsh conditions and metal catalysts often used in chemical hydrolysis, operating at mild temperatures and producing high yields of the desired acid with minimal byproducts. nih.gov While not a direct synthesis of the bromo- and fluoro-substituted target, this demonstrates the potential for enzymatic methods in the broader synthesis of nicotinic acid derivatives.

A patent for the preparation of 6-fluoronicotinic acid describes an "environment-friendly" method starting from 2,5-dibromopyridine. google.com This process involves a Grignard exchange reaction followed by fluorination and hydrolysis, and is noted for its low cost and suitability for industrial production, aligning with green chemistry's goal of economic and environmental efficiency. google.com

| Green Chemistry Approach | Example Application in Nicotinic Acid Synthesis | Key Advantages |

| Alternative Solvents | Use of Cyrene™ for SNAr reactions of nicotinic esters. researchgate.net | Reduces toxicity, simplifies purification. researchgate.net |

| Solvent-Free Conditions | Synthesis of 2-(arylamino)nicotinic acids without solvent. d-nb.inforesearchgate.net | Minimizes waste, lowers cost, can shorten reaction times. d-nb.info |

| Biocatalysis | Enzymatic hydrolysis of 3-cyanopyridine to nicotinic acid. nih.gov | Mild reaction conditions, high selectivity and yield. nih.gov |

| Efficient Industrial Process | "Environment-friendly" synthesis of 6-fluoronicotinic acid. google.com | Low cost, suitable for large-scale production. google.com |

These examples highlight a clear trend towards the adoption of greener synthetic routes in the production of nicotinic acid derivatives, which are directly applicable to the synthesis of this compound.

Preparation of Structurally Diverse Derivatives and Analogues

The structural framework of this compound provides a versatile platform for the synthesis of a wide array of derivatives and analogues. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for selective chemical modifications to generate molecules with tailored properties.

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring is a primary site for functional group interconversion, most commonly leading to the formation of amides and esters. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and target binding.

Amide Formation: The conversion of the carboxylic acid to an amide is a key transformation. For instance, in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator Elexacaftor, the related 6-Bromo-2-fluoronicotinic acid is first converted to its terminal amide. masterorganicchemistry.com This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an appropriate amine. mdpi.com Alternatively, peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) can be used to facilitate amide bond formation under mild conditions. mdpi.com

Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. smolecule.com Esters are often synthesized to act as prodrugs or to modify the pharmacokinetic profile of a molecule. For example, the methyl ester of 6-bromo-2-chloronicotinic acid is noted for its enhanced lipophilicity, making it more suitable for certain cross-coupling reactions.

| Transformation | Reagents and Conditions | Product | Significance |

| Amide Formation | 1. SOCl₂ or (COCl)₂, then R₂NH2. HATU, R₂NH, base mdpi.com | 2-Bromo-6-fluoronicotinamide derivative | Crucial for synthesizing bioactive molecules like Elexacaftor. masterorganicchemistry.com Modulates biological activity and physical properties. |

| Esterification | ROH, Acid catalyst (e.g., H₂SO₄) smolecule.com | 2-Bromo-6-fluoronicotinate ester | Increases lipophilicity, can serve as a prodrug, useful synthetic intermediate. |

Manipulation of Halogen Atoms for Further Structural Complexity

The bromine and fluorine atoms on the pyridine ring are pivotal for introducing further structural diversity. The bromine atom, in particular, is a versatile handle for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position of a nicotinic acid derivative is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the other halogen atom activates the ring towards attack by nucleophiles. smolecule.com In the synthesis of Elexacaftor, a pyrrolidine (B122466) derivative selectively displaces the fluorine atom at the 2-position of 6-Bromo-2-fluoronicotinic acid amide, demonstrating the reactivity of halogens at this position. masterorganicchemistry.commdpi.com The general reactivity order for leaving groups in SNAr is F > Cl > Br > I, which suggests the fluorine atom would be more reactive than the bromine in this compound. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. smolecule.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. For example, the bromine at the 6-position of 6-bromo-2-chloronicotinic acid can undergo Suzuki-Miyaura coupling with boronic acids. This reactivity is crucial for building more complex molecular architectures.

Halogen Exchange: It is also possible to replace one halogen with another. For example, a bromo-substituent can be converted to a fluoro-substituent. In the radiosynthesis of 6-[¹⁸F]fluoronicotinic acid derivatives, a trimethylammonium precursor is displaced by [¹⁸F]fluoride. researchgate.net Similarly, bromo- and chloro-pyridines have been used as precursors for fluorination in the synthesis of PET probes. nih.gov

| Reaction Type | Key Features | Example Application | Resulting Structure |

| Nucleophilic Aromatic Substitution | Halogen at position 2 or 6 is displaced by a nucleophile (e.g., amine, alcohol). smolecule.com | Reaction with a pyrrolidine derivative. masterorganicchemistry.com | 2-Amino-6-fluoronicotinic acid derivative |

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of the C-Br bond with a boronic acid. | Coupling with an arylboronic acid. | 2-Aryl-6-fluoronicotinic acid derivative |

| Halogen Exchange | Replacement of bromine with fluorine. nih.gov | Reaction with a fluoride source. | Difluoronicotinic acid derivative |

Through the sequential and selective manipulation of the carboxylic acid and the two halogen atoms, this compound serves as a valuable and versatile building block for the synthesis of a diverse range of complex heterocyclic compounds for various applications.

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 2-Bromo-6-fluoronicotinic acid. These calculations offer a molecular-level understanding of its stability, electronic configuration, and chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For halogenated nicotinic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), are employed to optimize molecular geometry and predict various properties. researchgate.netresearchgate.netbiointerfaceresearch.com

While specific DFT studies exclusively on this compound are not widely available in public literature, calculations on analogous compounds like 2-fluoronicotinic acid, 6-chloronicotinic acid, and other fluoropyridine derivatives provide a strong basis for understanding its expected properties. researchgate.netresearchgate.netresearchgate.net These studies typically calculate key parameters such as bond lengths, bond angles, dipole moments, and thermodynamic quantities (enthalpies and Gibbs free energies). biointerfaceresearch.com The substitution of the pyridine (B92270) ring with both an electron-withdrawing fluorine atom and a bromine atom is expected to significantly influence the molecule's charge distribution and geometric parameters. researchgate.net Natural Bond Orbital (NBO) analysis is another technique often paired with DFT to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netbiointerfaceresearch.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electrophilicity Indices

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

In studies of related 2-fluoropyridine (B1216828) derivatives, the HOMO-LUMO gap has been a central parameter for analyzing reactivity. researchgate.netresearchgate.net For instance, among a series of such derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, indicating higher reactivity, while a bromine-substituted 2-fluoropyridine showed high free energy values, suggesting greater stability. researchgate.netresearchgate.net The presence of both bromo and fluoro substituents on the nicotinic acid scaffold is anticipated to lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity and electrophilicity. From the HOMO and LUMO energies, important reactivity indices can be calculated, as shown in Table 2.

Table 2: Key Reactivity Indices Derived from HOMO-LUMO Energies

| Index | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic power of a molecule. |

Formulas are based on Koopmans' theorem approximations. biointerfaceresearch.com

Prediction of Reaction Mechanisms and Transition States

Furthermore, halogenated heterocycles can sometimes undergo a "halogen dance" reaction, which involves the base-catalyzed intramolecular migration of a halogen atom. researchgate.net Computational studies can be used to investigate the likelihood of such a rearrangement for this compound by calculating the energies of the proposed intermediates and transition states, thus predicting whether this alternative reaction pathway might compete with desired transformations. researchgate.net

Molecular Modeling and Simulation for Biological Interactions

To explore the potential of this compound as a pharmacologically active agent, molecular modeling and simulation techniques are indispensable. These methods predict how the compound might bind to and interact with specific biological targets.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The primary goal is to predict the binding mode and estimate the binding affinity, often expressed as a scoring function or binding energy. researchgate.net

While docking studies specifically for this compound are not prominent, research on closely related structures provides valuable clues about potential biological targets. Notably, 6-fluoronicotinic acid has demonstrated a strong binding affinity for human kinesin Eg5, a protein that is a promising target for cancer therapeutics. researchgate.netresearchgate.net Similarly, derivatives of 6-chloro-2-fluoronicotinic acid have been investigated as ligands for Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic regulators implicated in cancer and inflammation. nih.gov These findings suggest that this compound could also be a candidate for docking studies against these and other enzyme or receptor targets where nicotinic acid derivatives are known to be active. The docking process would reveal potential key interactions, such as hydrogen bonds with the carboxylic acid group or halogen bonds involving the bromine atom, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and dynamics of the predicted ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and including solvent effects.

For example, 100-nanosecond MD simulations were used to assess the interactions and stability of the 6-fluoronicotinic acid-human kinesin Eg5 complex. researchgate.netresearchgate.net Such simulations on a complex of this compound with a putative target would allow researchers to:

Evaluate the stability of the binding pose obtained from docking.

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

Assess the flexibility and conformational changes of both the ligand and the protein's binding site upon complex formation. mdpi-res.com

Calculate the binding free energy using more advanced methods like MM/PBSA or MM/GBSA, which can provide a more accurate estimation of binding affinity than docking scores alone.

These simulations are crucial for validating initial docking hypotheses and understanding the dynamic nature of the molecular recognition process.

In Silico Prediction of Biological Activity Spectra and ADMET Properties

Theoretical and computational chemistry offers powerful tools for the early-stage evaluation of drug candidates, providing insights into their potential biological effects and pharmacokinetic profiles before extensive laboratory synthesis and testing. For this compound, in silico methods are invaluable for predicting its bioactivity spectrum, understanding its structure-activity relationships, and profiling its likely behavior within a biological system.

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For this compound, the specific arrangement of the bromine atom, fluorine atom, and carboxylic acid group on the pyridine ring is critical to its chemical reactivity and interactions with biological targets.

The presence of two halogen atoms, bromine at position 2 and fluorine at position 6, significantly modulates the electronic properties of the pyridine ring. Both are electron-withdrawing groups, which can enhance the acidity of the carboxylic acid and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules like enzymes and receptors. smolecule.com Computational studies on related halogenated pyridines show that these substitutions are key to molecular reactivity. researchgate.net For instance, the fluorine atom can increase metabolic stability and binding affinity, a strategy commonly used in drug design. mdpi.comrhhz.net

The bromine atom at the 2-position is a versatile synthetic handle, often serving as a leaving group for nucleophilic substitution reactions, enabling the construction of more complex molecules. smolecule.com This is exemplified by the use of 6-Bromo-2-fluoronicotinic acid as a key intermediate in the synthesis of Elexacaftor, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. sfu.canih.govmdpi.com The specific positioning of the substituents is crucial; altering their locations on the pyridine ring would result in different steric and electronic profiles, leading to different biological activities. smolecule.com

Computational SAR studies for analogues like 6-Chloro-2-fluoronicotinic acid focus on optimizing properties such as the partition coefficient (logP) and minimizing potential toxicity, guiding the design of derivatives with more favorable pharmacological profiles. Such analyses help to prioritize which derivatives should be synthesized for further in vitro and in vivo testing.

Table 1: Comparative SAR Insights from Related Halogenated Pyridine Carboxylic Acids

| Compound | Key Structural Features | Influence on Predicted Activity/Property | Reference |

|---|---|---|---|

| This compound | Bromine at C2, Fluorine at C6 | The Br at C2 acts as a key site for synthetic modification. The F at C6 enhances electronic properties for biological interactions. | smolecule.comsfu.ca |

| 2-Bromo-5-fluoro-nicotinic acid | Isomeric position of Fluorine (C5 vs C6) | The specific combination and position of halogens create a unique electronic and reactivity profile affecting biological properties. | smolecule.com |

| 6-Chloro-2-fluoronicotinic acid | Chlorine at C6 instead of Bromine | Halogen choice (Cl vs. Br) influences reactivity and can be used to fine-tune pharmacokinetic properties during drug design. |

| Sotorasib Precursor (2,6-dichloro-5-fluoronicotinic acid) | Dichloro substitution | Demonstrates the use of halogenated nicotinic acids as foundational scaffolds for complex targeted therapies like KRAS inhibitors. | rhhz.netmdpi.com |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

ADMET profiling involves the computational prediction of a compound's pharmacokinetic and toxicological properties. These predictions are crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor bioavailability or unacceptable toxicity.

In silico ADMET evaluations for pyridine derivatives have been performed using various software tools. researchgate.net These models predict a range of essential properties:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. Halogenation can increase lipophilicity, which may improve absorption, but this must be balanced to maintain adequate solubility.

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free fraction of a drug available to exert its effect, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: The models identify likely sites of metabolic transformation, typically by Cytochrome P450 (CYP) enzymes. The fluorine atom in this compound may block potential sites of metabolism, potentially increasing the compound's half-life.

Excretion: Predictions relate to how the compound is cleared from the body, often involving renal (kidney) or hepatic (liver) pathways.

Toxicity: A wide range of toxicological endpoints are screened, including carcinogenicity, mutagenicity (Ames test), and organ-specific toxicities like hepatotoxicity (liver damage). Studies on pyridine derivatives suggest that while generally non-carcinogenic, some may carry risks for other adverse effects. researchgate.netresearchgate.net

Table 3: Representative Predicted ADMET Properties for Halogenated Nicotinic Acid Analogues

| ADMET Parameter | Predicted Value/Classification | Implication for Drug Development | Reference |

|---|---|---|---|

| Absorption | |||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut after oral administration. | researchgate.net |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing cellular membranes. | |

| Distribution | |||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May not be suitable for CNS targets unless modified. | researchgate.net |

| Plasma Protein Binding (PPB) | High | The effective free concentration of the drug might be limited. | |

| Metabolism | |||

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions involving this key metabolic enzyme. | researchgate.net |

| Toxicity | |||

| Ames Mutagenicity | Negative | Low likelihood of causing genetic mutations. | researchgate.net |

| Carcinogenicity | Negative | Predicted to be non-carcinogenic. | researchgate.netresearchgate.net |

| Hepatotoxicity | Low to Moderate Risk | Liver function should be monitored during preclinical studies. |

Note: This table is a composite based on published data for structurally related pyridine and nicotinic acid derivatives and serves as an estimation of the likely profile for this compound.

Applications in Pharmaceutical and Medicinal Chemistry Research

2-Bromo-6-fluoronicotinic Acid as a Strategic Pharmaceutical Intermediate

In the landscape of drug discovery and development, the availability of versatile chemical building blocks is paramount. This compound emerges as a key intermediate, providing chemists with a structurally rich starting point for synthesizing a diverse array of bioactive compounds.

This compound is classified as a heterocyclic building block, a category of compounds fundamental to the synthesis of pharmaceuticals. bldpharm.com Its utility stems from the presence of multiple reactive functional groups: the carboxylic acid, the bromine atom, and the fluorine atom on the pyridine (B92270) ring. The carboxylic acid group allows for the formation of amides and esters, while the bromine atom is a key handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

The development of new drug candidates often involves the systematic modification of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic profile. The this compound framework is instrumental in this process. The dual halogenation pattern distinguishes it from simpler derivatives and provides a unique electronic and steric profile that can be exploited in drug design. smolecule.com

By using this intermediate, medicinal chemists can generate libraries of novel compounds for biological screening. For instance, the bromine atom can be substituted with various nucleophiles to explore structure-activity relationships (SAR). This systematic approach has been applied to develop novel inhibitors for various biological targets. For example, related di-halogenated nicotinic acids, such as 2,6-dichloro-5-fluoronicotinic acid, have been used as starting materials for synthesizing novel tricyclic topoisomerase inhibitors for potential antibacterial agents and in the creation of guanidine (B92328) and biguanidine (B15175387) derivatives with antiviral properties. nih.govgoogle.com The principles guiding these syntheses underscore the potential of this compound to serve as a cornerstone for the next generation of targeted therapies.

Biological Activity Studies of this compound Derivatives

While this compound is primarily used as a synthetic intermediate, its derivatives have been the subject of numerous biological investigations. These studies have unveiled a broad spectrum of pharmacological activities, highlighting the therapeutic potential of this chemical class. Pyridine derivatives, in general, are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netcymitquimica.com

Derivatives of halogenated nicotinic acids have shown promise as antimicrobial agents. smolecule.comsmolecule.com Research into related compounds has demonstrated activity against various bacterial strains. For instance, certain halogenated isonicotinic acid derivatives exhibit moderate antibacterial activity, particularly against Gram-positive bacteria. smolecule.com The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes. Quinolone and azaquinolone antibacterials, which share structural motifs with nicotinic acid derivatives, function by inhibiting bacterial DNA gyrase. google.com In a notable study, novel tricyclic compounds synthesized from 2,6-dichloro-5-fluoronicotinic acid were designed as topoisomerase inhibitors, demonstrating a clear strategy for developing new antibacterial agents based on this scaffold. nih.gov

Table 1: Antimicrobial Activity of Selected Halogenated Nicotinic Acid Derivatives

| Derivative Class | Target Organism(s) | Observed Activity/Mechanism | Reference(s) |

| Halogenated Isonicotinic Acid Derivatives | Gram-positive bacteria | Moderate antibacterial activity | smolecule.com |

| Guanidine Derivatives of 2,6-Dichloro-5-fluoronicotinic acid | Bacteria and Viruses (HIV) | Dual antibacterial and antiviral activity | google.com |

| Tricyclic Oxazole Derivatives from 2,6-Dichloro-5-fluoronicotinic acid | S. aureus, S. pneumoniae | Inhibition of bacterial topoisomerase | nih.gov |

| 6-Bromonicotinic Acid Derivatives | Streptococcus | Inhibition of suppuration in rats | guidechem.com |

The anticancer potential of pyridine-based compounds is well-documented, and derivatives of halogenated nicotinic acids are no exception. researchgate.net These compounds have been investigated for their ability to inhibit tumor growth and cell proliferation. smolecule.com For example, a derivative of 6-fluoronicotinic acid was synthesized and evaluated for the treatment of pancreatic cancer. ossila.com In other research, 7-azarebeccamycin analogues, which can incorporate a bromo-substituted indole (B1671886) unit derived from related starting materials, have demonstrated potent antiproliferative activity against various tumor cell lines, inducing a G2+M block in the cell cycle. acs.org Furthermore, molecular docking studies have suggested that 6-fluoronicotinic acid shows a strong binding affinity for human kinesin Eg5, a protein involved in mitosis, indicating a potential target for anticancer therapy. researchgate.net

Table 2: Anticancer Activity of Selected Halogenated Nicotinic Acid Derivatives

| Derivative/Related Compound | Cancer Cell Line(s) | Observed Activity/Mechanism | Reference(s) |

| Quinoline-8-yl-nicotinamide (from 6-fluoronicotinic acid) | Pancreatic Cancer | Induction of genes related to stress and autophagy | ossila.com |

| 7-Azarebeccamycin Analogues (with bromo substituent) | Neuroblastoma, Epidermoid Carcinoma, Small Cell Lung Carcinoma | Strong antiproliferative activity, G2+M cell cycle arrest | acs.org |

| 6-Fluoronicotinic Acid (in silico) | Human Kinesin Eg5 (target) | Strong binding affinity in molecular docking studies | researchgate.net |

| Pyridine-based Cu(II) complexes | Various (HT-29, MCF-7, A549, etc.) | Significant anticancer potency | researchgate.net |

Given its structural similarity to nicotinic acid, derivatives of this compound are logical candidates for exploring neuroactive effects, particularly modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). smolecule.com These receptors are implicated in a variety of neurological processes and are targets for drugs treating conditions like Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.

Research on structurally similar compounds has shown that halogenation can significantly enhance receptor binding. For instance, halogenated cytisine (B100878) derivatives prepared using 2-bromo-4-fluoronicotinic acid demonstrated enhanced binding affinity to α4β2 and α7 nAChR subtypes. smolecule.com This suggests that derivatives of this compound could also serve as potent and selective modulators of nAChRs, representing a promising avenue for the development of novel therapeutics for neurological disorders.

Development of Radiopharmaceutical Tracers for Positron Emission Tomography (PET)

The unique substitution pattern of this compound and its analogs makes them valuable precursors for the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. rsc.org The presence of a bromine atom on the pyridine ring provides an excellent leaving group for nucleophilic substitution reactions with the positron-emitting isotope Fluorine-18 ([¹⁸F]). This strategy is a cornerstone of modern radiochemistry for creating imaging agents that can visualize and quantify biological processes in vivo. acs.org

A notable application is in the development of tracers for melanoma detection. pnas.org For instance, the PET tracer N-(2-(dimethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]DMPY3) is synthesized via a one-step nucleophilic substitution. pnas.org Its precursor, 6-bromo-N-(2-(dimethylamino)ethyl)nicotinamide, undergoes a reaction with no-carrier-added [¹⁸F]fluoride, where the bromo group is replaced by the [¹⁸F] radionuclide. pnas.org This efficient labeling method produces the final tracer with high radiochemical yield, suitable for clinical imaging. pnas.org

Similarly, halogenated nicotinic acids are crucial intermediates in creating PET tracers for epigenetic targets. The PET radiotracer [¹⁸F]PB006 was developed to selectively target the bromodomain and extra-terminal domain (BET) proteins. nih.gov Its synthesis originates from 6-chloro-2-fluoronicotinic acid, highlighting the utility of di-halogenated nicotinic acid scaffolds in accessing complex radiopharmaceuticals for oncology research. nih.gov Furthermore, esters of 6-fluoronicotinic acid, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), serve as versatile prosthetic groups for the efficient [¹⁸F]-labeling of peptides and proteins. researchgate.netuni-koeln.demdpi.com

Structure-Activity Relationship (SAR) Elucidation for Targeted Therapies

Structure-activity relationship (SAR) studies are fundamental to drug discovery, exploring how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR investigations are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The strategic placement of halogen atoms significantly influences these parameters. mdpi.comresearchgate.net

Impact of Halogen Position and Nature on Biological Potency and Selectivity

The type and position of halogen atoms on the nicotinic acid scaffold can dramatically alter a compound's interaction with its biological target. Fluorine, being the most electronegative element, can modulate the pKa of nearby functional groups and form key hydrogen bonds, while the larger bromine atom can occupy different pockets and serve as a reactive handle for further synthesis. mdpi.comresearchgate.net

A clear example of this is seen in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins. nih.gov A potent parent inhibitor (Compound 1) showed high affinity for the first bromodomain of BRD4 (BRD4 BD1) with a dissociation constant (Kd) of 15 nM and over 150-fold selectivity against the second bromodomain (BRD4 BD2). nih.gov To create a PET tracer, this compound was modified by introducing a fluorine atom at the 2-position of the pyridine ring, yielding PB006. This structural change had a significant impact: the resulting tracer, PB006, exhibited a reduced binding affinity (Kd = 100 nM) and lower selectivity (29-fold for BD1 over BD2). nih.gov This demonstrates that even a subtle change, such as the addition of a fluorine atom, can profoundly affect both binding potency and selectivity. nih.gov

In-silico studies have further corroborated the importance of halogen substitution. Computational analysis of various pyridine derivatives revealed that 6-fluoronicotinic acid demonstrated the strongest binding affinity to human kinesin Eg5, a protein involved in cell division, while bromine-substituted 2-fluoropyridine (B1216828) showed the highest free energy values, indicating differing reactivity and stability. researchgate.net

Rational Design of Ligands Targeting Specific Protein Domains (e.g., Bromodomains)

The this compound framework is a valuable starting point for the rational design of ligands aimed at specific protein domains, particularly bromodomains, which are epigenetic readers implicated in cancer and other diseases. nih.gov

Researchers have successfully designed selective inhibitors for the bromodomain of BRD7, a protein involved in prostate cancer. nih.govchemrxiv.org By analyzing the crystal structures of related bromodomains (BRD7 and BRD9), a unique binding pocket exclusive to BRD7 was identified. nih.gov This structural insight guided the synthesis of a library of ligands designed to occupy this specific region. This rational design approach led to the identification of two inhibitors with submicromolar affinity and increased selectivity for BRD7. nih.gov

This design principle also extends to creating therapeutics for infectious diseases. In a study targeting schistosomiasis, a parasitic disease, researchers rationally designed a ligand for a bromodomain in the parasite Schistosoma mansoni (SmBRD3). nih.gov Starting from a known human BET inhibitor, they used X-ray crystallography to guide modifications, resulting in a quinoline-based ligand with significant affinity for the parasite's bromodomain. nih.gov These examples underscore how halogenated nicotinic acid scaffolds can be systematically modified to achieve highly specific and potent interactions with targeted protein domains. nih.govnih.gov

Mechanistic Studies of Molecular Interactions in Biological Systems

Understanding how a ligand interacts with its target at a molecular level is critical for drug development. Studies involving derivatives of this compound provide detailed insights into binding affinity, specificity, and the subsequent effects on cellular functions.

Ligand Binding Affinity and Specificity with Enzymes and Receptors

The efficacy of a ligand is often quantified by its binding affinity (e.g., Kd, IC₅₀) for its target protein. Derivatives of halogenated nicotinic acids have been rigorously evaluated for their binding to bromodomains. Docking and binding mode analyses indicate that these ligands establish key interactions with conserved amino acid residues, such as asparagine and tyrosine, which are critical for recognizing the natural substrate (acetylated lysine). nih.gov

The following table summarizes binding affinity data from various studies on rationally designed bromodomain inhibitors.

| Compound/Ligand | Target Protein | Binding Affinity (Kd) | Source |

| Compound 1 | Human BRD4 BD1 | 15 nM | nih.gov |

| PB006 | Human BRD4 BD1 | 100 nM | nih.gov |

| Compound 15 | S. mansoni SmBRD3(2) | 364 ± 26.3 nM (ITC) | nih.gov |

| 1-78 and 2-77 | Human BRD7 | Submicromolar | nih.gov |

This quantitative data is crucial for comparing the potency of different inhibitors and understanding the specific molecular changes that enhance or reduce binding. nih.govnih.gov

Cellular Pathway Modulation and Phenotypic Responses

The binding of a ligand to its target initiates a cascade of events within the cell, modulating cellular pathways and leading to observable phenotypic responses. Inhibitors derived from halogenated nicotinic acids have demonstrated clear effects in cellular and organismal models.

For example, BET inhibitors are known to modulate gene expression. One mechanism by which they inhibit tumor growth is through the regulation of the anti-apoptotic gene BCL2, leading to cancer cell death. nih.gov The rationally designed BRD7 inhibitors were validated in cell-based models of prostate cancer, confirming their utility and selectivity in a disease-relevant context. nih.gov

Furthermore, the impact of these compounds has been observed at the whole-organism level. The designed ligand targeting the S. mansoni bromodomain produced significant phenotypic effects in ex vivo assays, including reduced survival of the parasite, impaired oviposition (egg-laying), and disrupted development. nih.gov These findings connect the molecular interaction at the bromodomain to critical life-cycle processes of the parasite, validating it as a potential drug target. nih.gov

Emerging Applications in Broader Chemical Sciences

Utility in Agrochemical Research and Development

The development of novel pesticides and other agricultural chemicals often relies on heterocyclic building blocks. Halogenated nicotinic acid derivatives are recognized for their potential use in creating new agrochemicals. smolecule.comfluoromart.comsmolecule.com The pyridine (B92270) core is a common feature in many biologically active compounds, and the introduction of halogens like bromine and fluorine can enhance the efficacy or modify the properties of the target molecule. While specific research on 2-Bromo-6-fluoronicotinic acid in commercial agrochemicals is not widely published, its structural motifs are consistent with those used in the exploratory design of new pesticides and herbicides. fluoromart.com

Integration into Advanced Materials Science

The unique electronic properties conferred by halogen atoms make fluorinated and brominated organic compounds attractive for materials science. cymitquimica.com this compound serves as a precursor for materials where tuning of electronic and physical properties is crucial. fluoromart.com

The compound's structure is well-suited for creating functional organic materials. The carboxylic acid group can be converted into amides or esters, while the bromo group is a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions allow for the systematic construction of larger, conjugated systems or coordination polymers. mdpi.commdpi.com The fluorine atom influences the molecule's electronic nature, solubility, and intermolecular interactions, which are critical for controlling the assembly and bulk properties of the resulting material. For instance, related amide derivatives have been used to construct zinc(II) coordination polymers, where the amide functionality and linker ligands dictate the final structure and properties. acs.org

Organofluorine compounds are increasingly used in the manufacture of materials for electronic devices. fluoromart.com The strong electronegativity of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in organic semiconductors, which is beneficial for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The incorporation of building blocks like this compound into larger polymeric or molecular systems could be a strategy to fine-tune these electronic properties for specific device architectures.

Versatility as a General Organic Synthon in Academic Research

The primary role of this compound is as a versatile synthon in organic synthesis. Its three distinct functional groups offer chemists a platform for sequential, regioselective modifications. This controlled reactivity is highly valuable in the multi-step synthesis of complex target molecules.

The compound's utility is demonstrated by the synthesis of various high-value molecules that use similar building blocks. For example, the synthesis of the FDA-approved drug Asciminib starts from the related 5-bromo-6-chloronicotinic acid. mdpi.com Similarly, the synthesis of Elexacaftor involves a 4-bromo-6-fluoronicotinic acid derivative. mdpi.com These examples showcase the types of transformations for which this compound is suited, including amide bond formation, nucleophilic aromatic substitution (SNAr), and cross-coupling reactions.

The table below summarizes the reactive sites and their potential transformations, highlighting the compound's synthetic versatility.

| Reactive Site | Position | Common Reaction Types | Potential Products |

| Carboxylic Acid | 3 | Amidation, Esterification | Amides, Esters, Acid Chlorides |

| Bromine Atom | 2 | Suzuki, Stille, Heck, Sonogashira Coupling; Buchwald-Hartwig Amination | Biaryls, Substituted Alkenes, Alkynes, Aryl Amines |

| Fluorine Atom | 6 | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines (by displacement with alkoxides/amines) |

This multi-faceted reactivity allows for the construction of a vast library of derivatives from a single, readily accessible starting material, cementing the role of this compound as a key intermediate in modern organic chemistry.

Analytical and Spectroscopic Characterization Methodologies for Research Compounds

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The precise molecular structure of derivatives synthesized from 2-Bromo-6-fluoronicotinic acid is elucidated using a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive characterization of the target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are routinely utilized.

¹H NMR provides information on the number, environment, and coupling of hydrogen atoms. For instance, in the characterization of 2-Bromo-6-alkylaminopyridine derivatives, the proton NMR spectra show characteristic signals for the pyridine (B92270) ring protons, as well as for the alkylamino substituent. The chemical shifts (δ) of the pyridine protons are influenced by the electronic effects of the bromine, fluorine, and the newly introduced functional group.

¹³C NMR offers insights into the carbon framework of the molecule. The spectrum of a this compound derivative will display distinct signals for each unique carbon atom, including the carboxyl carbon, the carbons of the pyridine ring, and any carbons in the substituent group. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

¹⁹F NMR is particularly valuable for fluorine-containing compounds. The fluorine nucleus (¹⁹F) is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR detection. The chemical shift of the fluorine atom in derivatives of this compound is highly sensitive to its electronic environment, providing a clear probe for successful substitution reactions at or near the fluorine-bearing carbon.

A representative example from the literature is the characterization of 2-Bromo-6-methylaminopyridine. While not a nicotinic acid derivative, its spectroscopic data provides insight into the pyridine core. The ¹H NMR spectrum (in CDCl₃) showed a methyl peak around 2.90 ppm, a broad amino peak between 4.0 and 6.0 ppm, and a triplet for the para-proton of the pyridine ring around 7.24 ppm. For the related 2-Bromo-6-ethylaminopyridine, the following data were reported: ¹H NMR (300 MHz, CDCl₃) δ 1.22 (3H, t), 3.23 (2H, q), 4.61 (1H, s), 6.27 (1H, d), 6.71 (1H, d), 7.25 (1H, t). The ¹³C NMR spectrum (300 MHz, CDCl₃) showed signals at δ 158.94, 139.67, 127.14, 115.60, 104.17, 37.05, 14.67. georgiasouthern.edu

Interactive Data Table: Representative NMR Data for a 2-Bromo-6-alkylaminopyridine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.25 | triplet | H-4 (pyridine) |

| ¹H | 6.71 | doublet | H-5 (pyridine) |

| ¹H | 6.27 | doublet | H-3 (pyridine) |

| ¹H | 4.61 | singlet | NH |

| ¹H | 3.23 | quartet | CH₂ (ethyl) |

| ¹H | 1.22 | triplet | CH₃ (ethyl) |

| ¹³C | 158.94 | - | C-6 (pyridine) |

| ¹³C | 139.67 | - | C-4 (pyridine) |

| ¹³C | 127.14 | - | C-2 (pyridine) |

| ¹³C | 115.60 | - | C-5 (pyridine) |

| ¹³C | 104.17 | - | C-3 (pyridine) |

| ¹³C | 37.05 | - | CH₂ (ethyl) |

| ¹³C | 14.67 | - | CH₃ (ethyl) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is crucial for confirming the identity of newly synthesized derivatives of this compound.

For example, in the synthesis of novel benzoxazole (B165842) derivatives, HRMS was used to confirm the elemental composition of the products. For a compound with the formula C₂₁H₁₅N₅O₂, the calculated mass for the protonated molecule [M+H]⁺ was 370.1304, and the experimentally found mass was 370.1311, confirming the proposed structure. jst.go.jp This level of accuracy is essential for the unambiguous identification of research compounds.

Interactive Data Table: Example of HRMS Data Interpretation

| Parameter | Value |

| Molecular Formula | C₂₁H₁₅N₅O₂ |

| Ion | [M+H]⁺ |

| Calculated Mass | 370.1304 |

| Found Mass | 370.1311 |

| Mass Error | 1.9 ppm |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

Chromatographic and Purity Assessment Methods in Research Laboratories

Ensuring the purity of a research compound is as critical as its structural elucidation. Chromatographic techniques are the primary methods used to separate the desired product from starting materials, reagents, and byproducts, and to quantify its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of nicotinic acid and its derivatives. Various HPLC methods have been developed for the separation and quantification of these compounds. These methods typically employ reversed-phase columns with buffered mobile phases, and detection is often achieved using UV spectroscopy. For instance, a method for the simultaneous determination of nicotinic acid and nicotinamide (B372718) utilizes a Primesep 100 mixed-mode column with a mobile phase of acetonitrile (B52724) and water containing a sulfuric acid buffer, with UV detection at 250 nm. nanomegas.com

The purity of a synthesized derivative of this compound would be determined by integrating the peak area of the main component in the HPLC chromatogram and expressing it as a percentage of the total peak area. A purity of ≥95% is generally required for compounds used in further biological or material science studies. For example, a certificate of analysis for 5-Bromo-2-fluoronicotinic acid reported a purity of 99.80% as determined by HPLC.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2-Bromo-6-fluoronicotinic Acid Analogues

The structural framework of this compound provides a fertile ground for the design and synthesis of novel analogues with potentially enhanced biological activities. Future research will likely focus on systematic modifications of the pyridine (B92270) core to establish comprehensive structure-activity relationships (SAR). The versatility of the pyridine carboxylic acid scaffold allows for a wide range of chemical modifications, which can fine-tune the compound's pharmacological properties.

Key strategies for generating next-generation analogues will involve:

Substitution at the Bromine Position: The bromine atom at the 2-position serves as a valuable handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups, enabling the exploration of a broad chemical space.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted to esters, amides, and other bioisosteres to modulate properties like solubility, cell permeability, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic profile of potential drug candidates.

Introduction of Additional Substituents: The pyridine ring can be further functionalized to explore the impact of additional substituents on biological activity. The incorporation of fluorine atoms, for instance, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The synthesis of these analogues will leverage modern organic chemistry techniques to achieve efficient and stereoselective transformations. The development of novel synthetic routes will also be a key area of investigation to facilitate the rapid generation of compound libraries for biological screening.

Deepening Mechanistic Understanding of Biological Interactions and Target Engagement

A critical aspect of future research will be to elucidate the precise molecular mechanisms by which this compound and its analogues exert their biological effects. Identifying and validating the specific protein targets are paramount for understanding their therapeutic potential and potential side effects.

Advanced methodologies will be employed to achieve this, including:

Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and genetic approaches will be utilized to identify the primary biological targets. Subsequent validation studies will confirm the relevance of these targets to the observed biological activity.

Biochemical and Cellular Assays: A battery of in vitro and cell-based assays will be developed to quantify the interaction of the compounds with their targets and to assess their functional consequences. This will provide crucial data on potency, selectivity, and mechanism of action.

Structural Biology: X-ray crystallography and cryo-electron microscopy will be used to determine the three-dimensional structures of the compounds in complex with their protein targets. This will offer invaluable insights into the specific molecular interactions that govern binding and activity, guiding further rational drug design.

Computational Modeling: Molecular docking and molecular dynamics simulations will be employed to predict binding modes and affinities, complementing experimental data and aiding in the design of new analogues with improved target engagement.

A thorough understanding of the biological interactions will be essential for the translational development of this compound-based therapeutics.

Development of Novel Catalytic and Flow Chemistry Approaches for Efficient Production

To meet the potential demand for this compound and its derivatives for research and development, the development of efficient, scalable, and sustainable production methods is crucial. Future efforts will focus on moving beyond traditional batch synthesis towards more advanced manufacturing technologies.

Innovations in this area will likely include:

Novel Catalytic Systems: The exploration of new and more efficient catalysts for the key synthetic steps, such as C-H activation and carboxylation of the pyridine ring, will be a major focus. This could lead to shorter reaction times, milder reaction conditions, and higher yields.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better process control, and easier scalability. The development of robust flow chemistry protocols for the synthesis of this compound and its analogues will be a key enabler for their large-scale production.

Biocatalysis: The use of enzymes to catalyze specific transformations can offer high selectivity and milder reaction conditions compared to traditional chemical methods. The identification and engineering of enzymes for the synthesis of key intermediates or the final compounds will be an area of active research.

These advanced manufacturing approaches will not only improve the efficiency of production but also contribute to the development of greener and more sustainable chemical processes.

Integration into High-Throughput Screening Platforms for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets. The integration of this compound and its analogues into HTS platforms will be essential for identifying promising lead compounds.

This integration will involve several key steps:

Library Design and Synthesis: The creation of diverse and well-characterized libraries of this compound derivatives will be the first step. These libraries should cover a wide range of chemical space to maximize the chances of identifying hits.

Assay Development: The development of robust and sensitive assays that are amenable to HTS is critical. These assays could be target-based, measuring the direct interaction of the compounds with a specific protein, or phenotype-based, assessing the effect of the compounds on cellular functions.

Screening and Hit Identification: The compound libraries will be screened using automated HTS systems. The resulting data will be analyzed to identify "hits" – compounds that show significant activity in the assay.

Hit-to-Lead Optimization: Promising hits will be subjected to further medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of lead candidates for further development.

The availability of focused libraries of substituted pyridine carboxylic acids will be a valuable resource for drug discovery programs targeting a wide range of diseases.

Exploration of Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more drugs to treat a disease, is a common strategy in areas such as oncology to improve efficacy and overcome drug resistance. Future research should explore the potential of this compound and its analogues to act synergistically with existing therapeutic agents.

Areas of investigation could include:

Combination with Chemotherapy: Studies could assess whether these compounds can enhance the efficacy of traditional chemotherapeutic agents, potentially by sensitizing cancer cells to their cytotoxic effects. For instance, nicotinamide (B372718), a related compound, has been shown to re-establish sensitivity to chemotherapy in resistant cancer cell lines.

Combination with Targeted Therapies: The synergistic effects of combining this compound derivatives with targeted therapies that inhibit specific signaling pathways involved in cancer cell growth and survival could be explored.

Combination with Immunotherapy: Investigating the potential of these compounds to modulate the tumor microenvironment and enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors, is a promising avenue. Nicotinamide, in combination with gemcitabine, has been shown to have immunomodulatory effects that restrain pancreatic cancer in mice. nih.gov

The identification of synergistic drug combinations could lead to more effective and durable treatment responses for various diseases.

Addressing Challenges in Scalable Synthesis and Sustainable Production of Derivatives

The successful translation of any new chemical entity from the laboratory to the clinic is contingent on the ability to produce it on a large scale in a cost-effective and environmentally friendly manner. Addressing the challenges associated with the scalable and sustainable production of this compound derivatives will be a critical area of future research.

Key challenges and potential solutions include:

Scalable Synthesis: Developing robust and reproducible synthetic routes that can be safely and efficiently scaled up from the gram to the kilogram and ultimately to the metric ton scale is a major undertaking. This will require careful process optimization and the use of process analytical technology (PAT) to ensure consistent quality.

Green Chemistry: Incorporating the principles of green chemistry into the synthesis of these compounds will be essential for minimizing their environmental impact. This includes using less hazardous solvents, reducing waste generation, and improving atom economy.

Purification: The development of efficient and scalable purification methods to ensure the high purity required for pharmaceutical applications is another critical challenge. This may involve exploring advanced crystallization techniques and chromatographic methods.

Overcoming these challenges will be crucial for the successful commercialization of any therapeutic agents derived from the this compound scaffold.

常见问题

Basic: What are the common synthetic routes for preparing 2-bromo-6-fluoronicotinic acid?

This compound is typically synthesized via halogenation of fluorinated pyridine derivatives. A feasible approach involves:

- Stepwise functionalization : Fluorination of nicotinic acid derivatives using fluorinating agents (e.g., Selectfluor®), followed by bromination at the ortho position using N-bromosuccinimide (NBS) under controlled conditions .

- Cross-coupling intermediates : Suzuki-Miyaura coupling of boronic acids with halogenated precursors, though this requires precise control of steric and electronic effects .

Key validation : Monitor reaction progress via NMR to confirm fluorination efficiency and LC-MS to track bromination yields .

Basic: How is the purity of this compound validated in pharmaceutical research?

Purity validation involves:

- HPLC with UV detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to separate impurities .

- Melting point analysis : Compare experimental values (e.g., 219–223°C) with literature data to assess crystallinity .

Note : Residual solvents (e.g., DMF) should be quantified via GC-MS per ICH guidelines .

Advanced: How can density functional theory (DFT) optimize the molecular geometry of this compound?

DFT studies (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and regioselectivity:

- Exact exchange terms : Incorporate Becke’s three-parameter hybrid functional to improve accuracy for halogenated systems .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning (e.g., bromine’s susceptibility to substitution) .

Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .

Advanced: How to resolve contradictions in reported reaction yields for bromo-fluoronicotinate derivatives?

Discrepancies in yields (e.g., 40–75%) arise from:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions .

- Temperature gradients : Optimize microwave-assisted synthesis for uniform heating and reduced decomposition .

Mitigation : Use Design of Experiments (DoE) to map parameter interactions and identify optimal conditions .

Basic: What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the bromine moiety .

- PPE : Use nitrile gloves, fume hoods, and splash goggles. Avoid skin contact due to potential aryl halide toxicity .

Emergency response : Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams .

Advanced: How does crystal structure refinement (e.g., SHELXL) aid in characterizing this compound?

Single-crystal X-ray diffraction with SHELXL:

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., O–H···N) influencing solubility .

- Thermal displacement parameters : Refine anisotropic displacement parameters to detect lattice disorder .

Application : Compare with DFT-optimized geometries to validate computational models .

Advanced: What strategies improve regioselectivity in electrophilic substitutions of this compound?

- Directing groups : Introduce temporary protecting groups (e.g., esters) to steer bromine/fluorine to specific positions .

- Meta-directing effects : Leverage fluorine’s electron-withdrawing nature to favor substitution at the 4-position .

Experimental validation : Use - HOESY NMR to probe spatial proximity of substituents .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- / NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from bromine/fluorine .

- IR spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Advanced tip : Use NMR to detect trace impurities (e.g., defluorinated byproducts) .

Advanced: How to troubleshoot low yields in cross-coupling reactions involving this compound?

Common issues and solutions:

- Catalyst poisoning : Pre-dry solvents (THF, toluene) over molecular sieves to remove moisture inhibiting Pd catalysts .

- Steric hindrance : Use bulky ligands (e.g., XPhos) to enhance turnover in Suzuki couplings .

Optimization : Screen Pd sources (e.g., Pd(OAc) vs. PdCl) and bases (KCO vs. CsCO) via high-throughput experimentation .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Replace carboxylic acid with amides or esters to modulate pharmacokinetic properties .

- Halogen bonding : Bromine enhances target binding affinity in kinase inhibitors (e.g., EGFR inhibitors) .

Case study : Compare IC values of bromo- vs. chloro-analogues to quantify halogen effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings